Tenuifolin

Übersicht

Beschreibung

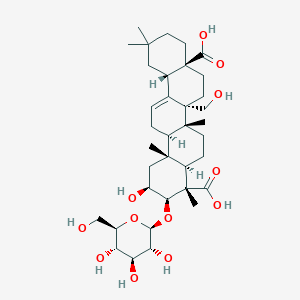

Tenuifolin is a bio-active terpenoid compound derived from the root of Polygala tenuifolia, a plant commonly used in traditional Chinese medicine. This compound has garnered significant attention due to its potential therapeutic effects, particularly in the treatment of neurological disorders. This compound is known for its ability to inhibit beta-amyloid synthesis, which is associated with Alzheimer’s disease, and for its nootropic activity, which enhances cognitive functions .

Wissenschaftliche Forschungsanwendungen

Chemie: Tenuifolin wird als chemischer Marker für die Qualitätskontrolle von Radix Polygalae verwendet.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch mehrere Mechanismen:

Hemmung der Beta-Amyloid-Synthese: this compound hemmt die Synthese von Beta-Amyloid, einem Protein, das mit der Alzheimer-Krankheit in Verbindung gebracht wird.

Nootropische Aktivität: Es verbessert die kognitiven Funktionen, indem es Acetylcholinesterase hemmt und die Produktion von Noradrenalin und Dopamin steigert.

Neuroprotektion: this compound fördert das Überleben von Nervenzellen und die synaptische Proteinexpression durch den BDNF/TrkB-Signalweg.

Wirkmechanismus

Tenuifolin is a bioactive compound extracted from the roots of Polygala tenuifolia, a plant widely used in traditional Chinese medicine. This compound has been studied for its potential neuroprotective effects and its role in treating neurological disorders .

Target of Action

This compound primarily targets the amyloid precursor protein (APP) constructs in neuroblastoma cells . It also interacts with acetylcholinesterase , and influences the production of norepinephrine and dopamine .

Mode of Action

This compound inhibits the secretion of amyloid-beta (Aβ) in neuroblastoma cells . It also exhibits nootropic activity in vivo via acetylcholinesterase inhibition and increased norepinephrine and dopamine production .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to inhibit beta-amyloid synthesis in vitro . It also plays a role in the PINK1/Parkin pathway , which is involved in mitophagy . Furthermore, it has been shown to downregulate the NF-κB signaling pathway , which is involved in inflammation and oxidative stress .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats. It was found that after oral administration, this compound showed poor absorption into systemic circulation, and the absolute bioavailability was low (0.83 ± 0.28%) .

Result of Action

This compound has been shown to reverse spatial learning and memory deficits, as well as neuronal apoptosis in hippocampal areas, in APP/PS1 transgenic AD mice . It also protected against Aβ25–35-induced apoptosis, loss of mitochondria-membrane potential, and activation of caspases-3 and -9 in SH-SY5Y cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the hydrolytic continuous-flow system was found to improve the quantitative analysis of this compound . .

Biochemische Analyse

Biochemical Properties

Tenuifolin has been found to interact with various enzymes and proteins. It inhibits beta-amyloid synthesis in vitro . It also exhibits nootropic activity in vivo via acetylcholinesterase inhibition and increased norepinephrine and dopamine production .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to reverse spatial learning and memory deficits, as well as neuronal apoptosis in hippocampal areas, in APP/PS1 transgenic AD mice . It also protects against Aβ25–35-induced apoptosis, loss of mitochondria-membrane potential, and activation of caspases-3 and -9 in SH-SY5Y cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. It inhibits beta-amyloid synthesis, which is a key factor in the development of Alzheimer’s disease . It also inhibits acetylcholinesterase, leading to increased levels of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to improve the total number of arm entries and the correct rate in female mice in the SAB test, the correct rate in the light-dark discrimination test, and the number of crossing platforms in the MWM test . Additionally, this compound reduced the latency of female mice in light-dark discrimination and MWM tests .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, significantly increased AchE activity and decreased ChAT activity in the hippocampus were detected in the mice treated with 9 mg/kg this compound compared to the model mice .

Metabolic Pathways

This compound is involved in several metabolic pathways. It suppresses mitophagy via the PINK1/Parkin pathway . This pathway is considered to be one of the most important pathogenesis of Parkinson’s disease .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study using a sensitive, reliable, and accurate reversed-phased liquid chromatography with tandem mass spectrometry (LC-MS/MS) in negative ion mode was developed and validated for the quantification of this compound in rat plasma and tissue .

Subcellular Localization

It has been found that this compound can cross the blood-brain barrier, which provides the material basis for its pharmacological action in the treatment of memory loss .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Herstellung von Tenuifolin erfolgt in der Regel durch Extraktion aus der Wurzel von Polygala tenuifolia. Der Extraktionsprozess umfasst die folgenden Schritte:

Trocknung und Pulverisierung: Die Wurzeln werden getrocknet und zu einem feinen Pulver vermahlen.

Lösungsmittelextraktion: Das pulverisierte Wurzelmaterial wird mit einem Lösungsmittel wie Ethanol oder Methanol extrahiert.

Filtration und Konzentration: Der Extrakt wird filtriert und unter reduziertem Druck konzentriert.

Reinigung: Der konzentrierte Extrakt wird mit chromatographischen Techniken gereinigt, um this compound zu isolieren.

Industrielle Produktionsverfahren: In industrieller Umgebung beinhaltet die Produktion von this compound großtechnische Extraktionsprozesse. Die Verwendung von Durchflussanlagen und Nahinfrarotspektroskopie wurde untersucht, um die quantitative Analyse und Qualitätskontrolle des this compound-Gehalts in rohen Drogenpulvern zu verbessern .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tenuifolin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in reduzierte Formen mit unterschiedlichen biologischen Aktivitäten umwandeln.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.

Substitutionsreagenzien: Halogene, Alkylierungsmittel.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, jedes mit einzigartigen biologischen Aktivitäten .

Vergleich Mit ähnlichen Verbindungen

Tenuifolin ist im Vergleich zu anderen ähnlichen Verbindungen einzigartig, da es spezifische Wirkmechanismen und therapeutisches Potenzial aufweist. Ähnliche Verbindungen umfassen:

Tenuigenin: Eine weitere Verbindung, die aus Polygala tenuifolia gewonnen wird und neuroprotektive Wirkungen aufweist.

Polygalasaponine: Eine Gruppe von Saponinen aus Polygala tenuifolia mit verschiedenen biologischen Aktivitäten.

Onjisaponin B: Ein Saponin mit potenziellen therapeutischen Wirkungen auf die kognitiven Funktionen.

This compound zeichnet sich durch seine Fähigkeit aus, die Beta-Amyloid-Synthese zu hemmen und seine nootropische Aktivität, was es zu einem vielversprechenden Kandidaten für die Behandlung von neurologischen Erkrankungen macht.

Eigenschaften

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O12/c1-31(2)10-11-35(30(45)46)12-13-36(17-38)18(19(35)14-31)6-7-22-32(3)15-20(39)27(34(5,29(43)44)23(32)8-9-33(22,36)4)48-28-26(42)25(41)24(40)21(16-37)47-28/h6,19-28,37-42H,7-17H2,1-5H3,(H,43,44)(H,45,46)/t19-,20-,21+,22+,23+,24+,25-,26+,27-,28-,32+,33+,34-,35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJLNNAUDGIUAE-YGIRLYIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C(=O)O)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)CO)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CO)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401047766 | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20183-47-5 | |

| Record name | Tenuifolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20183-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tenuifolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401047766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Acetyloxy)-4-methoxyphenyl]-5-hydroxy-6-iodo-7-[[2,3,4-tri-O-acetyl-6-O-(2,3,4-tri-O-acetyl-6-](/img/new.no-structure.jpg)

![N-[4-(Aminomethyl)phenyl]guanidine Dihydrochloride](/img/structure/B1142109.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1142122.png)